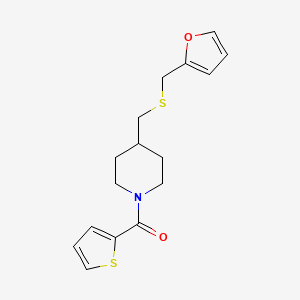

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone, also known as FTMP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. FTMP has gained attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.

Aplicaciones Científicas De Investigación

Solvatochromism and Molecular Interactions

The study of solvatochromism and molecular interactions in the solid-state and liquid environments using furan and thiophene derivatives, including the exploration of UV/Vis absorption spectra in various solvents, provides insight into the behavior of similar compounds in different polarities and hydrogen bonding capacities. This research can further the understanding of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone's interactions and applications in materials science (El-Sayed et al., 2003).

Catalysis in Organic Synthesis

The compound has potential applications in organic synthesis, as demonstrated by related research on the aza-Piancatelli rearrangement. For instance, furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement, suggesting that compounds with furan and thiophene motifs could be used in synthesizing novel organic molecules with high selectivity and yield in short reaction times (Reddy et al., 2012).

Anti-inflammatory and Antibacterial Agents

A novel series of derivatives including furan-2-yl components have been synthesized and shown to exhibit significant anti-inflammatory and antibacterial activities. This suggests that (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone could similarly be explored for its potential medicinal applications, especially in the design of new pharmaceuticals (Ravula et al., 2016).

Corrosion Inhibition

The inhibitive effect of organic inhibitors on the corrosion of mild steel in acidic media has been studied, indicating the potential application of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone as a corrosion inhibitor. This research is crucial for industries looking to protect infrastructure and machinery against corrosive damage, thereby extending their service life and reducing maintenance costs (Singaravelu et al., 2022).

Propiedades

IUPAC Name |

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-16(15-4-2-10-21-15)17-7-5-13(6-8-17)11-20-12-14-3-1-9-19-14/h1-4,9-10,13H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGHFHGXGMADTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, hydrazide](/img/structure/B2966069.png)

amine](/img/structure/B2966071.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2966072.png)

![6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2966074.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid](/img/structure/B2966082.png)

![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2966085.png)

![2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2966087.png)